Lys-Pro-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2,6-diaminohexanoyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4/c1-13-11-19(26)29-18-12-14(7-8-15(13)18)24-20(27)17-6-4-10-25(17)21(28)16(23)5-2-3-9-22/h7-8,11-12,16-17H,2-6,9-10,22-23H2,1H3,(H,24,27)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYORZKUSRQUFF-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Guide to the Chemical Structure of Lys-Pro-AMC

For Researchers, Scientists, and Drug Development Professionals

Lys-Pro-AMC, or L-Lysyl-L-prolyl-7-amino-4-methylcoumarin, is a highly specific fluorogenic substrate crucial for the study of certain protease activities. Its utility in biochemical assays stems from its unique chemical architecture, which combines a dipeptide sequence with a fluorescent reporter molecule. Upon enzymatic cleavage of the amide bond linking the dipeptide to the fluorophore, 7-amino-4-methylcoumarin (AMC) is released, resulting in a measurable fluorescent signal. This document provides a detailed examination of its chemical structure.

Core Components of this compound

The this compound molecule is a conjugate formed from three distinct chemical entities: the amino acid L-lysine, the amino acid L-proline, and the fluorescent compound 7-amino-4-methylcoumarin.

-

L-Lysine (Lys): An essential amino acid characterized by a side chain containing a primary amine. This side chain gives lysine its basic properties and is a key site for post-translational modifications. In the context of this compound, the alpha-amino group of lysine is typically free, unless otherwise modified.

-

L-Proline (Pro): A unique proteinogenic amino acid where the alpha-amino group is a secondary amine, forming a pyrrolidine ring. This rigid cyclic structure imposes significant conformational constraints on the peptide backbone.

-

7-Amino-4-methylcoumarin (AMC): A fluorescent molecule widely used as a reporter in enzyme assays.[1][2][3] It belongs to the coumarin class of compounds and is characterized by a blue fluorescence emission.[3] Its chemical formula is C10H9NO2.[1][4]

Molecular Assembly and Linkages

The assembly of this compound involves the formation of two critical covalent bonds:

-

Peptide Bond: The alpha-carboxyl group of L-lysine forms a peptide bond with the secondary alpha-amino group of L-proline. This creates the dipeptide Lys-Pro.

-

Amide Bond: The carboxyl group of the C-terminal proline residue is linked to the amino group of 7-amino-4-methylcoumarin via an amide bond. This specific bond is the target for enzymatic hydrolysis in protease assays.

The resulting molecule possesses a free N-terminal lysine and the AMC fluorophore at the C-terminus, masked by the dipeptide.

Quantitative Molecular Data

The key quantitative properties of the standard form of this compound are summarized in the table below. It is important to note that this compound is often supplied as a salt, such as a hydrochloride or di-trifluoroacetate (diTFA) salt, which would alter its molecular weight and formula.[5][6]

| Property | Value |

| Molecular Formula | C21H28N4O4[7] |

| Molecular Weight | 400.47 g/mol [7] |

Chemical Structure Visualization

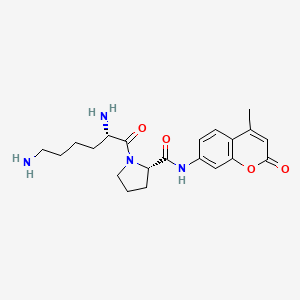

The following diagram illustrates the chemical structure of this compound, detailing the arrangement of its constituent atoms and the covalent bonds that connect them.

Caption: Chemical structure of this compound.

Experimental Protocols and Applications

This compound is predominantly used in fluorescence-based enzyme assays to measure the activity of proteases that specifically recognize and cleave the Pro-AMC amide bond.

General Experimental Workflow:

-

Reagent Preparation: A stock solution of this compound is prepared, typically in an organic solvent like DMSO, and then diluted to the final working concentration in an appropriate assay buffer.

-

Enzyme Reaction: The enzyme of interest is incubated with the this compound substrate in a microplate well.

-

Fluorescence Measurement: The reaction is monitored over time by measuring the increase in fluorescence using a fluorometer. The excitation wavelength is typically around 350-360 nm, and the emission wavelength is around 440-460 nm.[8]

-

Data Analysis: The rate of increase in fluorescence is proportional to the enzyme activity. This rate can be used to determine kinetic parameters such as Km and Vmax, or to screen for enzyme inhibitors.

The logical workflow for a typical enzyme inhibition assay using this compound is depicted below.

Caption: Workflow for an enzyme inhibition assay.

References

- 1. 7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Amino-4-methylcoumarin 99 26093-31-2 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A15017.MD [thermofisher.com]

- 5. This compound (diTFA) | Benchchem [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

The Principle of Lys-Pro-AMC as a Fluorogenic Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and applications of Lys-Pro-7-amido-4-methylcoumarin (Lys-Pro-AMC) as a fluorogenic substrate. It is designed to be a valuable resource for researchers and professionals involved in enzyme kinetics, drug discovery, and cellular signaling pathway analysis.

Introduction to Fluorogenic Substrates and the AMC Principle

Fluorogenic substrates are invaluable tools in biochemistry and drug discovery for the sensitive and continuous measurement of enzyme activity. These molecules are initially non-fluorescent or weakly fluorescent. Upon enzymatic cleavage, a highly fluorescent molecule is released, and the resulting increase in fluorescence intensity is directly proportional to the enzyme's activity.

A widely used fluorophore in this class of substrates is 7-amino-4-methylcoumarin (AMC). When the amino group of AMC is linked to a peptide or another molecule via an amide bond, its fluorescence is quenched.[1] Enzymatic hydrolysis of this amide bond liberates the free AMC, which exhibits strong fluorescence with excitation maxima around 345-360 nm and emission maxima in the range of 440-460 nm.[2][3] This principle allows for real-time monitoring of enzyme kinetics in a continuous assay format.

This compound: Mechanism of Action

This compound is a dipeptide substrate consisting of lysine and proline residues covalently linked to an AMC fluorophore. The quenching of AMC's fluorescence in the intact this compound molecule is relieved upon enzymatic cleavage of the amide bond between the proline residue and the AMC moiety. This process is catalyzed by specific proteases that recognize the Lys-Pro dipeptide sequence.

The primary enzymes known to cleave this compound are members of the prolyl-peptidase family, including Dipeptidyl Peptidase IV (DPP-IV), Dipeptidyl Peptidase 9 (DPP9), and Prolyl Oligopeptidase (POP).[4][5][6] The enzymatic reaction results in the release of the highly fluorescent AMC molecule, allowing for the quantification of enzyme activity.

Quantitative Data and Enzyme Specificity

This compound is a valuable tool for characterizing the kinetic properties of enzymes that recognize the Lys-Pro motif. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters that describe the enzyme-substrate interaction and catalytic efficiency.

| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| This compound (diTFA) | Prolyl Oligopeptidase (POP) | 12.8 ± 1.2 | 2.4 ± 0.3 | Not Reported | Not Reported |

| Lys-Pro-MCA* | Proline-specific peptidase (DPP-IV like) | 103 | Not Reported | Not Reported | Not Reported |

| Gly-Pro-AMC** | Dipeptidyl Peptidase IV (DPP-IV) | Not Reported | Not Reported | Not Reported | Not Reported |

| This compound | Dipeptidyl Peptidase 9 (DPP9) | Not Reported | Not Reported | Not Reported | Not Reported |

*Note: MCA (7-methoxycoumarin-4-yl)acetyl) is a similar fluorophore to AMC. Data is from a study on a newly identified proline-specific peptidase from bovine serum which is likely a DPP-IV type enzyme.[5] **Note: While this compound is a known substrate for DPP-IV, specific kinetic data is not readily available in the reviewed literature. Gly-Pro-AMC is a commonly used and structurally similar substrate for DPP-IV activity assays.[3][7][8]

One study reported that this compound is cleaved by Dipeptidyl Peptidase 9 (DPP9), but it was found to be a less efficient substrate compared to other X-Pro-AMC variants.[6] Specific kinetic parameters for DPP9 with this compound were not provided.

Experimental Protocols

The following section provides a generalized protocol for an in vitro enzyme activity assay using this compound. This protocol should be optimized for the specific enzyme and experimental conditions.

Reagent Preparation

-

Assay Buffer: The optimal buffer will depend on the specific enzyme. A common starting point is 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM EDTA.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer and store at -80°C. Dilute the enzyme to the desired working concentration in assay buffer immediately before use. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store protected from light at -20°C.

-

Substrate Working Solution: Dilute the this compound stock solution in assay buffer to the desired final concentration. The final concentration should ideally be around the Km value of the enzyme for the substrate, or varied for kinetic studies.

-

AMC Standard Solution: Prepare a series of known concentrations of free AMC in the assay buffer to generate a standard curve for converting relative fluorescence units (RFU) to the concentration of the product formed.

Assay Procedure

-

Plate Setup: Use a black, clear-bottom 96-well or 384-well plate suitable for fluorescence measurements.

-

Standard Curve: Add the AMC standard solutions to a set of wells.

-

Reaction Mix: In separate wells, add the assay buffer, enzyme solution, and any potential inhibitors or test compounds.

-

Initiate Reaction: Add the this compound working solution to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (~360 nm) and emission (~460 nm) wavelengths.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Plot the AMC standard curve (fluorescence vs. concentration).

-

Convert the kinetic fluorescence data (RFU/min) for the enzymatic reactions to the rate of product formation (e.g., µM/min) using the standard curve.

-

Determine the initial reaction velocities (V₀) from the linear portion of the progress curves.

-

For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Applications in Research and Drug Development

This compound is a versatile substrate with applications in various research areas, particularly in the study of enzymes involved in critical signaling pathways.

Dipeptidyl Peptidase IV (DPP-IV) and Glucose Metabolism

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). GLP-1 stimulates insulin secretion in a glucose-dependent manner. By cleaving and inactivating GLP-1, DPP-IV reduces insulin secretion. Therefore, inhibitors of DPP-IV are a major class of drugs for the treatment of type 2 diabetes. This compound can be used to screen for and characterize DPP-IV inhibitors.

Prolyl Oligopeptidase (POP) and Neurological Disorders

Prolyl Oligopeptidase (POP) is a cytosolic serine endopeptidase that cleaves small proline-containing peptides (<30 amino acids). It is implicated in the metabolism of several neuropeptides and peptide hormones, such as substance P, vasopressin, and thyrotropin-releasing hormone. Dysregulation of POP activity has been associated with neurodegenerative diseases, including Alzheimer's and Parkinson's disease, as well as psychiatric disorders.[1] this compound serves as a useful substrate for studying POP activity and for the development of POP inhibitors as potential therapeutic agents.

Conclusion

This compound is a highly effective and versatile fluorogenic substrate for the sensitive and continuous measurement of prolyl-peptidase activity. Its application extends from fundamental enzyme characterization to high-throughput screening for drug discovery. A thorough understanding of its principle of action, coupled with optimized experimental protocols, enables researchers to gain valuable insights into the roles of enzymes like DPP-IV and POP in health and disease, thereby facilitating the development of novel therapeutic strategies.

References

- 1. On the role of prolyl oligopeptidase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Prolyl Oligopeptidase From Leishmania infantum: Biochemical Characterization and Involvement in Macrophage Infection [frontiersin.org]

- 3. caymanchem.com [caymanchem.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. researchgate.net [researchgate.net]

- 6. Novel peptide inhibitor of dipeptidyl peptidase IV (Tyr-Pro-D-Ala-NH2) with anti-inflammatory activity in the mouse models of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Lys-Pro-AMC: A Versatile Fluorogenic Substrate for Dipeptidyl Peptidase Specificity Profiling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fluorogenic dipeptide, L-Lysyl-L-prolyl-7-amino-4-methylcoumarin (Lys-Pro-AMC), serves as a critical tool in the study of a specific class of serine proteases known as dipeptidyl peptidases (DPPs). These enzymes are characterized by their ability to cleave X-Proline or X-Alanine dipeptides from the N-terminus of polypeptides. The cleavage of this compound by these enzymes liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule, providing a sensitive and continuous method for monitoring enzymatic activity. This guide provides a comprehensive overview of the substrate specificity of this compound, detailed experimental protocols for its use, and visualizations of relevant biological pathways and workflows.

Core Concept: Enzyme Specificity and Data Presentation

This compound is a substrate for several members of the dipeptidyl peptidase family, including Dipeptidyl Peptidase II (DPP-II, also known as DPP7 or Quiescent Cell Proline Dipeptidase), Dipeptidyl Peptidase IV (DPP-IV/CD26), Dipeptidyl Peptidase 8 (DPP8), Dipeptidyl Peptidase 9 (DPP9), and Fibroblast Activation Protein (FAP).[1] The efficiency of cleavage can vary significantly between these enzymes, reflecting differences in their active site architecture and substrate preferences.

Below is a summary of the available quantitative data on the interaction of these enzymes with this compound and analogous substrates. It is important to note that direct kinetic data for this compound is not available for all enzymes; in such cases, data for the closely related substrate Gly-Pro-AMC is provided for comparative purposes.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Comments |

| Dipeptidyl Peptidase II (DPP-II) | Lys-Pro-pNA | 150 | 610 | 4.1 x 10⁶ | Data is for the chromogenic substrate Lys-Pro-p-nitroanilide. Lys-Pro-pNA was found to be a highly sensitive substrate for human DPPII.[2] |

| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-AMC | 50 | - | - | A typical reaction uses a substrate concentration of 50 µM.[3] The hydrolysis rate for recombinant human DPP4 with Gly-Pro-AMC has been determined to be 24.3 µmol/min/mg.[4] |

| Fibroblast Activation Protein (FAP) | Z-Gly-Pro-AMC | - | - | - | FAP activity is often measured with the N-terminally blocked substrate Z-Gly-Pro-AMC to differentiate from DPP-IV, which does not cleave this substrate.[5] |

| Dipeptidyl Peptidase 8 (DPP8) | Gly-Pro-AMC | - | - | - | DPP8 exhibits Gly-Pro cleaving activity.[6] |

| Dipeptidyl Peptidase 9 (DPP9) | This compound | - | - | - | Recombinant DPP9 has been shown to cleave this compound (KP-AMC). In cytosolic extracts, DPP9 is responsible for the majority of cleavage of various XP-AMC substrates, including KP-AMC.[7][8] |

Mandatory Visualizations

Logical Relationships of this compound and Associated Peptidases

Caption: Enzymes known to cleave the this compound substrate.

Experimental Workflow for Dipeptidyl Peptidase Assay

Caption: A generalized workflow for a dipeptidyl peptidase assay.

DPP-IV in Incretin Signaling Pathway

Caption: DPP-IV's role in the inactivation of incretin hormones.

Experimental Protocols

Detailed Methodology for a Dipeptidyl Peptidase Fluorometric Assay

This protocol provides a generalized procedure for measuring the activity of dipeptidyl peptidases using this compound. It should be optimized for each specific enzyme and experimental condition.

1. Materials and Reagents:

-

Enzyme: Purified recombinant or native dipeptidyl peptidase (e.g., human recombinant DPP-IV).

-

Substrate: this compound (or Gly-Pro-AMC).

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[9]

-

AMC Standard: 7-Amino-4-methylcoumarin.

-

Solvent: DMSO for dissolving the substrate and standard.

-

Microplate: Black, flat-bottom 96-well or 384-well microplate suitable for fluorescence measurements.

-

Plate Reader: A microplate reader capable of fluorescence detection with excitation at 350-380 nm and emission at 450-465 nm.[3][9]

2. Reagent Preparation:

-

Assay Buffer: Prepare a 1X working solution of the assay buffer from a 10X stock.

-

This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 5-10 mM. Store protected from light at -20°C.

-

Enzyme Solution: Thaw the enzyme on ice. Dilute the enzyme to the desired working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically but is often in the low nanomolar range.

-

AMC Standard Curve:

-

Prepare a 1 mM AMC stock solution in DMSO.

-

Perform serial dilutions of the AMC stock solution in assay buffer to generate a standard curve (e.g., 0-10 µM).

-

3. Assay Procedure:

-

Plate Setup:

-

Sample Wells: Add the diluted enzyme solution to the wells.

-

Blank Wells (Substrate only): Add assay buffer instead of the enzyme solution to determine background fluorescence.

-

Standard Curve Wells: Add the serially diluted AMC standards.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the this compound working solution to all wells (except the AMC standard wells). The final substrate concentration should be optimized, often around the Km value if known (e.g., 50 µM).[3]

-

Incubation: Incubate the plate at 37°C.[9]

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30 minutes) using an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm.[9][10] The measurement should be taken in kinetic mode.

4. Data Analysis:

-

Standard Curve: Plot the fluorescence intensity of the AMC standards against their concentrations. Perform a linear regression to obtain the slope, which will be used to convert relative fluorescence units (RFU) to moles of AMC.

-

Initial Velocity Calculation:

-

For each enzyme reaction, plot fluorescence intensity (RFU) against time (minutes).

-

Determine the initial linear portion of the curve and calculate the slope (V₀ in RFU/min).

-

-

Conversion to Molar Rate: Convert the initial velocity from RFU/min to µmol/min using the slope from the AMC standard curve.

-

Enzyme Activity Calculation: Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein) by dividing the molar rate by the amount of enzyme added to the well.

-

Kinetic Parameter Determination: To determine Km and Vmax, perform the assay with varying concentrations of this compound and fit the initial velocity data to the Michaelis-Menten equation using non-linear regression software.

Conclusion

This compound is a valuable tool for the characterization of dipeptidyl peptidase activity. Its fluorogenic nature allows for sensitive, real-time monitoring of enzyme kinetics. Understanding the substrate specificity of this compound across the DPP family is crucial for the accurate interpretation of experimental results and for the development of selective inhibitors targeting these enzymes, which are implicated in a range of physiological processes and diseases, including type 2 diabetes and cancer.[11][12] The provided protocols and visualizations serve as a foundational resource for researchers employing this versatile substrate in their investigations.

References

- 1. 美国GlpBio - H-Lys-Pro-AMC | Cas# 133066-53-2 [glpbio.cn]

- 2. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPP8/9 are not Required to Cleave Most Proline-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Cytoplasmic Peptidase DPP9 Is Rate-limiting for Degradation of Proline-containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.mpg.de [pure.mpg.de]

- 9. content.abcam.com [content.abcam.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 12. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Lys-Pro-AMC

An In-depth Examination of the Physical, Chemical, and Experimental Properties of a Key Fluorogenic Substrate

This technical guide provides a comprehensive overview of L-Lysyl-L-proline 7-amido-4-methylcoumarin (Lys-Pro-AMC), a fluorogenic substrate widely utilized in biochemical and drug discovery research. Tailored for researchers, scientists, and drug development professionals, this document details the compound's core properties, experimental applications, and the underlying enzymatic reaction mechanisms.

Core Properties of this compound

This compound is a synthetic dipeptide derivative that serves as a sensitive substrate for specific proteases, most notably Dipeptidyl Peptidase IV (DPP-IV/CD26).[1] Its utility lies in the fluorophore 7-amino-4-methylcoumarin (AMC), which is covalently linked to the C-terminus of the Lys-Pro dipeptide. In this conjugated form, the fluorescence of AMC is quenched. Enzymatic cleavage of the amide bond between proline and AMC releases the free fluorophore, resulting in a significant increase in fluorescence that can be readily quantified.[2]

Physical and Chemical Data

The fundamental physical and chemical characteristics of this compound and its common salt forms are summarized below. These properties are critical for accurate preparation of stock solutions and experimental reagents.

| Property | Value | Source(s) |

| Chemical Name | L-Lysyl-L-proline 7-amido-4-methylcoumarin | [3][4] |

| CAS Number | 133066-53-2 | [3][4] |

| Molecular Formula | C₂₁H₂₈N₄O₄ | [3] |

| Molecular Weight | 400.47 g/mol | [3] |

| Appearance | White to off-white solid | [5] |

Note: this compound is also available as a dihydrochloride (HCl) or ditrifluoroacetate (diTFA) salt, which will alter the molecular weight and may improve solubility.[5][6]

Spectral Properties

The detection of enzyme activity using this compound is based on the fluorescence of the released AMC group. The spectral properties of free AMC are the basis for measurement.

| Spectral Property | Wavelength (nm) | Source(s) |

| Excitation Maximum (λex) | 340 - 360 | [7][8][9] |

| Emission Maximum (λem) | 440 - 465 | [7][8][9] |

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity and performance of this compound.

| Condition | Recommendation | Source(s) |

| Solubility | Soluble in DMSO and water. For the diTFA salt, solubility in H₂O and DMSO is reported at 100 mg/mL, though ultrasonic treatment may be needed. | [5] |

| Storage (Solid) | Store desiccated at -20°C for long-term stability. Some suppliers indicate storage at 2-8°C is also acceptable. | [5][6][10] |

| Storage (In Solution) | For the diTFA salt in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [5] |

Enzymatic Reaction and Detection Principle

This compound is a substrate for exopeptidases that cleave dipeptides from the N-terminus of polypeptides, particularly those with a proline residue at the penultimate position. The primary enzyme target is Dipeptidyl Peptidase IV (DPP-IV).

The enzymatic reaction proceeds as follows: This compound (non-fluorescent) + DPP-IV → Lys-Pro + AMC (fluorescent)

The workflow for a typical enzyme activity assay based on this principle is illustrated below.

Experimental Protocols

The following section provides a generalized protocol for measuring DPP-IV activity using this compound. This protocol is adapted from methodologies described for similar fluorogenic substrates like Gly-Pro-AMC.[8][11][12] Researchers should optimize concentrations and incubation times for their specific experimental conditions.

Required Reagents

-

DPP-IV Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0.

-

This compound Substrate Solution: Prepare a stock solution (e.g., 5 mM) in DMSO. Dilute to the desired final concentration in DPP-IV Assay Buffer just before use.

-

DPP-IV Enzyme: Recombinant human DPP-IV or biological samples (e.g., serum, cell lysates).

-

AMC Standard: A stock solution of free 7-amino-4-methylcoumarin (e.g., 1 mM in DMSO) for creating a standard curve.

-

96-well Plate: Black plates with clear bottoms are recommended for fluorescence assays.

-

Fluorescence Plate Reader: Capable of excitation at ~360 nm and emission detection at ~460 nm.

Assay Procedure

-

Prepare AMC Standard Curve:

-

Create a series of dilutions of the AMC stock solution in DPP-IV Assay Buffer (e.g., 0, 20, 40, 60, 80, 100 pmol/well).

-

Bring the final volume in each well to 100 µL with Assay Buffer.

-

Measure the fluorescence to generate a standard curve of fluorescence units versus AMC concentration.

-

-

Prepare Reaction Wells:

-

To appropriate wells of the 96-well plate, add:

-

Sample Wells: 30 µL Assay Buffer + 10 µL diluted DPP-IV enzyme + 10 µL vehicle (e.g., DMSO).

-

Inhibitor Wells: 30 µL Assay Buffer + 10 µL diluted DPP-IV enzyme + 10 µL inhibitor solution.

-

Background Wells: 40 µL Assay Buffer + 10 µL vehicle (no enzyme).

-

-

The total volume in each well before adding the substrate is 50 µL.

-

-

Enzyme Reaction:

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 50 µL of the diluted this compound Substrate Solution to each well. The final volume will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately begin measuring the fluorescence intensity kinetically at 37°C, with readings every 1-5 minutes for 30-60 minutes.

-

Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8]

-

Data Analysis

-

Subtract the fluorescence of the background wells from all sample and inhibitor readings.

-

Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve (ΔRFU/min).

-

Convert the reaction rate from RFU/min to pmol/min using the slope derived from the AMC standard curve.

-

For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.

Logical Pathway for Substrate-Enzyme Interaction

The interaction of this compound with DPP-IV and the subsequent detection is a straightforward process, ideal for high-throughput screening of enzyme inhibitors.

References

- 1. 美国GlpBio - H-Lys-Pro-AMC | Cas# 133066-53-2 [glpbio.cn]

- 2. Bot Detection [iris-biotech.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound (diTFA) | Benchchem [benchchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. abcam.com [abcam.com]

Synthesis and Purification of Lys-Pro-AMC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the fluorogenic dipeptide substrate, Lys-Pro-AMC (L-Lysyl-L-proline-7-amino-4-methylcoumarin). This molecule is a valuable tool in biochemical assays for the detection of certain peptidase and protease activities. The methodologies outlined below are based on established principles of solid-phase peptide synthesis (SPPS) and purification techniques.

Introduction

This compound is a fluorogenic substrate designed to assay the activity of specific proteases that recognize and cleave the peptide bond between the proline and the 7-amino-4-methylcoumarin (AMC) moiety. Upon enzymatic cleavage, the highly fluorescent AMC is released, resulting in a measurable increase in fluorescence intensity, which is directly proportional to the enzyme's activity. The synthesis of this dipeptide-conjugate involves the sequential coupling of proline to AMC, followed by the coupling of a protected lysine residue, and subsequent deprotection and purification.

Synthesis of this compound

The synthesis of this compound is typically achieved through a stepwise solid-phase or solution-phase approach. The following protocol outlines a solid-phase synthesis strategy using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a common and effective method for peptide synthesis.

Materials and Reagents

| Reagent | Grade | Supplier |

| Fmoc-Pro-OH | Synthesis Grade | Standard Supplier |

| Fmoc-Lys(Boc)-OH | Synthesis Grade | Standard Supplier |

| 7-amino-4-methylcoumarin (AMC) | ≥98% | Standard Supplier |

| Rink Amide Resin | 100-200 mesh | Standard Supplier |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard Supplier |

| Oxyma Pure | Synthesis Grade | Standard Supplier |

| Piperidine | Anhydrous | Standard Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier |

| Dichloromethane (DCM) | Anhydrous | Standard Supplier |

| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |

| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |

| Diethyl ether | Anhydrous | Standard Supplier |

Synthesis Workflow

The synthesis of this compound can be visualized as a multi-step process involving the sequential addition of amino acids to a solid support, followed by cleavage and deprotection.

Experimental Protocol: Solid-Phase Synthesis

Step 1: Resin Swelling

-

Place Rink Amide resin (e.g., 0.5 mmol) in a fritted reaction vessel.

-

Add anhydrous DMF (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DMF.

Step 2: First Amino Acid Coupling (Proline)

-

In a separate vial, dissolve Fmoc-Pro-OH (2 mmol, 4 eq.) and Oxyma Pure (2 mmol, 4 eq.) in anhydrous DMF (5 mL).

-

Add DIC (2 mmol, 4 eq.) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Step 3: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF (10 mL) to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Step 4: Second Amino Acid Coupling (Lysine)

-

In a separate vial, dissolve Fmoc-Lys(Boc)-OH (2 mmol, 4 eq.) and Oxyma Pure (2 mmol, 4 eq.) in anhydrous DMF (5 mL).

-

Add DIC (2 mmol, 4 eq.) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected Pro-resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Step 5: Final Fmoc Deprotection

-

Repeat the Fmoc deprotection procedure as described in Step 3.

-

After the final washes, wash the resin with methanol (3 x 10 mL) and dry under vacuum.

Step 6: Cleavage and Global Deprotection

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail (10 mL) to the dried resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Concentrate the filtrate under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Purification of this compound

The crude this compound is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification Workflow

Experimental Protocol: RP-HPLC Purification

| Parameter | Condition |

| Column | Preparative C18, 5 µm, 100 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-45% B over 40 minutes |

| Flow Rate | 10 mL/min |

| Detection | 220 nm and 325 nm |

-

Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the filtered solution onto the equilibrated RP-HPLC column.

-

Run the purification using the specified gradient.

-

Collect fractions corresponding to the major product peak.

-

Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.

-

Pool the fractions with the desired purity (>95%).

-

Lyophilize the pooled fractions to obtain the final product as a white, fluffy powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and analytical HPLC.

Mass Spectrometry

| Parameter | Expected Value |

| Molecular Formula | C₂₀H₂₇N₅O₄ |

| Monoisotopic Mass | 401.2066 g/mol |

| Expected [M+H]⁺ | 402.2145 m/z |

Analytical HPLC

| Parameter | Typical Value |

| Purity | ≥95% (as determined by peak area at 220 nm) |

| Retention Time | Dependent on specific column and gradient conditions |

Conclusion

This guide provides a detailed framework for the synthesis and purification of this compound. The described solid-phase synthesis protocol, coupled with RP-HPLC purification, is a robust method for obtaining this valuable fluorogenic substrate in high purity. Researchers should note that optimization of coupling times, cleavage conditions, and HPLC gradients may be necessary to achieve the best results. Proper characterization is essential to ensure the quality and reliability of the final product for use in sensitive enzymatic assays.

An In-depth Technical Guide to the Stability and Storage of Lys-Pro-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for the fluorogenic substrate Lys-Pro-7-amino-4-methylcoumarin (Lys-Pro-AMC). Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of enzymatic assays in research and drug development. This document outlines recommended storage protocols, summarizes stability data under various conditions, and details experimental methodologies for assessing the integrity of this reagent.

Core Concepts: Understanding this compound Stability

This compound is a sensitive substrate used to measure the activity of dipeptidyl peptidase IV (DPP-IV/CD26) and other related proteases. The stability of this peptide-based substrate is paramount, as degradation can lead to increased background fluorescence and inaccurate kinetic measurements. The primary degradation pathway for peptides containing a proline residue at the penultimate position is the intramolecular cyclization to form a diketopiperazine (DKP). This process is influenced by factors such as pH, temperature, and the solvent environment.

Recommended Storage and Handling

To maintain the integrity and performance of this compound, adherence to proper storage and handling procedures is essential.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Precautions |

| Powder | -20°C to -80°C | Up to 2 years | Store in a desiccated environment, protected from light.[1] |

| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials. Protect from light.[1] |

| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials. Protect from light.[1] |

For the preparation of stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent. When preparing aqueous solutions, it is recommended to use the solution promptly or sterilize it through a 0.22 µm filter for short-term storage.[1] It is crucial to prevent product inactivation resulting from repeated freeze-thaw cycles by storing the stock solution in aliquots.[1]

Stability Profile of this compound

The stability of this compound is influenced by several environmental factors. The following sections and tables summarize the expected stability under various stress conditions.

pH Stability

The rate of diketopiperazine formation in proline-containing peptides is significantly dependent on pH. Generally, the degradation is accelerated at neutral to slightly alkaline pH due to the increased nucleophilicity of the N-terminal amino group.

Table 2: Expected pH-Dependent Stability of this compound

| pH Range | Expected Stability | Primary Degradation Pathway |

| < 3 | Moderate | Hydrolysis of the diketopiperazine ring after its formation.[1] |

| 3 - 6 | High | Slower rate of diketopiperazine formation. |

| 6 - 8 | Moderate to Low | Increased rate of diketopiperazine formation due to the unprotonated N-terminal amine.[1] |

| > 8 | Low | General base-catalyzed formation of diketopiperazine and potential hydrolysis of the AMC amide bond.[1] |

Temperature Stability

Elevated temperatures can significantly accelerate the degradation of this compound, primarily through the formation of diketopiperazine.

Table 3: Expected Temperature-Dependent Stability of this compound in Solution

| Temperature | Expected Stability | Notes |

| -80°C | High | Recommended for long-term storage of stock solutions. |

| -20°C | Good | Suitable for short- to medium-term storage of stock solutions. |

| 4°C | Limited | Short-term storage (hours to a few days) may be acceptable, but degradation is possible. |

| Room Temperature (20-25°C) | Low | Significant degradation can occur within hours to days. |

| 37°C and above | Very Low | Rapid degradation is expected. |

Photostability

This compound, like many fluorescent compounds, is susceptible to photodegradation. Exposure to light, especially UV light, can lead to a loss of fluorescence and the generation of interfering byproducts. Therefore, it is imperative to protect both the solid compound and its solutions from light.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection, is required.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate or citrate buffers of various pH values

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid or Trifluoroacetic acid (TFA)

-

HPLC system with UV or MS detector

-

C18 reverse-phase HPLC column

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water/ACN mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points (e.g., 1, 2, 4, 8 hours).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for various time points, protected from light.

-

Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.

-

Photostability: Expose the stock solution to a controlled light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A dark control should be run in parallel.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution using a mobile phase of water and acetonitrile with an acid modifier like formic acid or TFA.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point.

-

Identify and, if possible, characterize the major degradation products using LC-MS/MS.

-

Logical Workflow for Stability Testing

Caption: Workflow for assessing this compound stability.

Degradation Pathways

The primary degradation pathway for this compound is the formation of a diketopiperazine (DKP). This intramolecular cyclization reaction results in the cleavage of the peptide bond between proline and the AMC moiety, releasing free AMC.

Caption: Diketopiperazine formation from this compound.

The formation of the Lys-Pro diketopiperazine and free 7-amino-4-methylcoumarin is a significant concern as free AMC is fluorescent and will contribute to the background signal in enzymatic assays, leading to an overestimation of enzyme activity.

Conclusion

The stability of this compound is a critical factor for obtaining reliable and reproducible results in enzymatic assays. Proper storage in a cool, dry, and dark environment is essential to minimize degradation. Researchers should be aware of the potential for diketopiperazine formation, particularly in solutions at neutral to alkaline pH and at elevated temperatures. For applications requiring high accuracy, it is recommended to perform stability testing using a validated HPLC method to ensure the integrity of the this compound substrate. By following the guidelines outlined in this document, researchers can maximize the shelf-life and performance of this valuable research tool.

References

An In-Depth Technical Guide to the Enzymatic Cleavage of Lys-Pro-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic substrate Lys-Pro-7-amido-4-methylcoumarin (Lys-Pro-AMC). This substrate is a valuable tool for studying the activity of a specific class of serine proteases known as prolyl peptidases. Cleavage of the bond between the proline and the 7-amido-4-methylcoumarin (AMC) moiety results in the release of the highly fluorescent AMC molecule, providing a sensitive and continuous measure of enzyme activity. This document details the enzymes that process this compound, presents their kinetic parameters, outlines detailed experimental protocols, and visualizes the key signaling pathways in which these enzymes are involved.

Core Concepts of this compound Cleavage

This compound is a synthetic dipeptide substrate linked to a fluorophore. The specificity of the Lys-Pro sequence makes it a target for enzymes that recognize and cleave after proline residues. The fundamental principle of its use in enzymatic assays is the quenching of the AMC fluorescence when it is part of the larger peptide. Upon enzymatic hydrolysis of the Pro-AMC amide bond, the free AMC is liberated, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.

The primary enzymes that exhibit significant activity towards this compound and similar X-Pro-AMC substrates include:

-

Dipeptidyl Peptidase IV (DPP-IV or CD26): A transmembrane glycoprotein that cleaves X-proline dipeptides from the N-terminus of polypeptides. It plays a crucial role in glucose homeostasis through the degradation of incretins like glucagon-like peptide-1 (GLP-1).

-

Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is highly expressed on reactive stromal fibroblasts in tumors and sites of tissue remodeling. It possesses both dipeptidyl peptidase and endopeptidase activity.

-

Prolyl Oligopeptidase (PREP or POP): A cytosolic serine protease that cleaves small peptides (<30 amino acids) at the C-terminal side of proline residues. It is implicated in the metabolism of neuropeptides and has been studied in the context of neurological disorders.

-

Dipeptidyl Peptidase II (DPP-II): A lysosomal peptidase that also cleaves N-terminal X-Pro dipeptides.

Quantitative Data: A Comparative Look at Enzyme Kinetics

The efficiency of this compound cleavage by these enzymes can be compared using their kinetic parameters: the Michaelis-Menten constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity for the enzyme. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

While specific kinetic data for this compound is not uniformly available for all enzymes, the following table summarizes known values for this compound and closely related substrates to provide a comparative perspective.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism/Source |

| Prolyl Oligopeptidase (PREP) | This compound (diTFA) | 12.8 ± 1.2 | - | - | Not Specified[1] |

| Fibroblast Activation Protein (FAP) | Z-Gly-Pro-AMC | 22.5 ± 2.1 | - | - | Not Specified[1] |

| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-AMC | ~17.4 | - | - | Human Recombinant[2] |

| Dipeptidyl Peptidase II (DPP-II) | Lys-Pro-4-methoxy-2-naphthylamine | 110 ± 10 | 10.3 ± 0.3 | 9.4 x 10⁴ | Human Placenta |

Note: Data for different substrates are provided for comparative purposes due to the limited availability of uniform kinetic data for this compound across all enzymes. Experimental conditions such as pH and buffer composition can significantly influence these values.

Experimental Protocols

General Assay for this compound Cleavage

This protocol provides a general framework for measuring the activity of enzymes that cleave this compound. Specific modifications may be required based on the enzyme and experimental goals.

Materials:

-

Purified recombinant enzyme (e.g., DPP-IV, FAP, or PREP)

-

This compound substrate

-

Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4-8.0)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a working solution of the enzyme in assay buffer to the desired concentration.

-

Prepare a series of substrate dilutions in assay buffer to determine Km.

-

-

Assay Setup:

-

Add 50 µL of the enzyme solution to each well of the microplate.

-

Include wells with buffer only as a negative control (substrate blank).

-

Include wells with a known inhibitor as a positive control for inhibition assays.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 50 µL of the this compound working solution to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For Km and Vmax determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

AMC Standard Curve

To convert the relative fluorescence units (RFU) to the concentration of the product (AMC), a standard curve should be generated.

Materials:

-

7-Amino-4-methylcoumarin (AMC) standard

-

Assay Buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of AMC in DMSO (e.g., 1 mM).

-

Create a series of dilutions of the AMC stock solution in the assay buffer to cover the expected range of product formation.

-

Add 100 µL of each AMC dilution to the wells of the microplate.

-

Measure the fluorescence at the same excitation and emission wavelengths used for the enzymatic assay.

-

Plot the fluorescence intensity (RFU) against the known AMC concentrations to generate a standard curve. The slope of this curve can be used to convert RFU/min to moles of product/min.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The enzymes that cleave this compound are involved in diverse and critical signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for an enzymatic assay using this compound.

Conclusion

The enzymatic cleavage of this compound is a robust and sensitive method for characterizing the activity of several key prolyl peptidases. Understanding the kinetic parameters of this interaction, adhering to detailed experimental protocols, and appreciating the broader biological context of these enzymes through their signaling pathways are all crucial for researchers in basic science and drug development. This guide provides a foundational resource for utilizing this compound as a tool to investigate the roles of DPP-IV, FAP, and PREP in health and disease.

References

Lys-Pro-AMC for Detecting Protease Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Lys-Pro-7-amido-4-methylcoumarin (Lys-Pro-AMC) for the detection and characterization of protease activity. This document details the core principles of the assay, substrate specificity, quantitative data, detailed experimental protocols, and its application in drug discovery.

Introduction to this compound

This compound is a synthetic substrate used to measure the activity of certain proteases. The substrate consists of the dipeptide L-lysyl-L-proline covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the proline residue and the AMC moiety, the highly fluorescent AMC is released. The resulting fluorescence can be measured, providing a sensitive and continuous assay of protease activity.

The primary targets for this compound are proteases that exhibit specificity for cleaving after proline residues. These include several enzymes of significant biomedical interest, making this compound a valuable tool in both basic research and drug development.

Substrate Specificity

This compound is primarily recognized and cleaved by a specific subset of proteases, including:

-

Dipeptidyl Peptidase IV (DPP4): Also known as CD26, DPP4 is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. It plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).

-

Prolyl Oligopeptidase (POP): A cytosolic serine endopeptidase that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. POP is implicated in various physiological processes, including neuropeptide metabolism and signal transduction.

-

Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is structurally related to DPP4. FAP is expressed in sites of tissue remodeling, such as tumors and wounds, and is involved in extracellular matrix degradation.

-

Dipeptidyl Peptidase II (DPPII): A lysosomal serine peptidase that cleaves N-terminal dipeptides from oligopeptides, with a preference for Pro or Ala at the penultimate position.

Quantitative Data

The following table summarizes the available kinetic parameters for the hydrolysis of this compound and related substrates by various proteases. This data is essential for designing experiments and interpreting results.

| Enzyme | Substrate | Km (µM) | Vmax | Source Organism/Conditions | Reference |

| Dipeptidyl Peptidase IV (DPPIV)-like enzyme | Lys-Pro-MCA | 103 | Not Reported | Bovine Serum | [1] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows involving this compound are provided below. These diagrams were generated using the Graphviz DOT language.

DPP4/GLP-1 Signaling Pathway

Dipeptidyl peptidase IV (DPP4) is a key negative regulator of the incretin hormone glucagon-like peptide-1 (GLP-1). By cleaving and inactivating GLP-1, DPP4 attenuates its insulinotropic effects. The use of this compound to measure DPP4 activity is therefore highly relevant to the study of glucose homeostasis and the development of diabetes therapeutics.

Prolyl Oligopeptidase (POP) and Angiogenesis

Prolyl Oligopeptidase (POP) is involved in the processing of the precursor peptide thymosin β4 to release the pro-angiogenic tetrapeptide Ac-SDKP. This pathway highlights a role for POP in tissue remodeling and neovascularization.

Experimental Workflow for Protease Activity Assay

This workflow outlines the key steps for performing a protease activity assay using this compound.

Experimental Workflow for Protease Inhibitor Screening

This workflow illustrates the process of screening for protease inhibitors using a this compound-based assay.

Experimental Protocols

The following are detailed methodologies for key experiments using this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Protease Activity Assay

Objective: To measure the enzymatic activity of a purified protease or a biological sample using this compound.

Materials:

-

This compound substrate

-

Purified protease or biological sample (e.g., cell lysate, plasma)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at 350-380 nm and emission at 440-460 nm

-

AMC (7-Amino-4-methylcoumarin) standard for calibration

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C, protected from light.

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).

-

Prepare a dilution series of the protease in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

Prepare a standard curve of AMC in Assay Buffer (e.g., 0-10 µM) to convert relative fluorescence units (RFU) to the concentration of product formed.

-

-

Assay Setup:

-

Add 50 µL of the diluted protease solution to the wells of the 96-well plate.

-

Include a negative control with Assay Buffer only (no enzyme).

-

Include wells for the AMC standard curve.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the this compound working solution to each well, bringing the total volume to 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity (RFU) versus time for each sample.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve (slope of RFU/min).

-

Use the AMC standard curve to convert the V₀ from RFU/min to pmol/min.

-

Calculate the specific activity of the enzyme (e.g., in pmol/min/µg of protein).

-

Protease Inhibitor Screening Assay

Objective: To identify and characterize inhibitors of a specific protease using this compound.

Materials:

-

All materials listed for the Protease Activity Assay

-

Library of test compounds (potential inhibitors)

-

Positive control inhibitor (if available)

Procedure:

-

Reagent Preparation:

-

Prepare reagents as described in the Protease Activity Assay protocol.

-

Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO). Create a dilution series of each compound.

-

-

Assay Setup:

-

Add a fixed amount of protease solution to the wells of a 96-well plate.

-

Add a small volume (e.g., 1-2 µL) of the diluted test compounds to the wells.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Include a known inhibitor as a reference if available.

-

-

Pre-incubation:

-

Pre-incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the this compound working solution to all wells.

-

Measure the fluorescence intensity, either kinetically or as an endpoint reading after a fixed incubation time.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the uninhibited control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

-

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the continuous measurement of protease activity, particularly for dipeptidyl peptidases and prolyl oligopeptidases. Its application is crucial in various research areas, from fundamental enzymology to high-throughput screening for drug discovery. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies. Further characterization of the kinetic parameters of this compound with a broader range of proteases will continue to enhance its utility as a powerful research tool.

References

An In-depth Technical Guide to Fluorogenic Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorogenic Enzyme Assays

Fluorogenic enzyme assays are powerful tools in biochemistry and drug discovery, enabling the sensitive and continuous measurement of enzyme activity.[1] These assays employ substrates that are initially non-fluorescent or exhibit low fluorescence. Upon enzymatic conversion, a highly fluorescent product is released, leading to a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.[2][3] This principle allows for real-time monitoring of reaction kinetics and is highly amenable to high-throughput screening (HTS) applications.[2][4]

The core components of a fluorogenic enzyme assay are the enzyme of interest and a specifically designed fluorogenic substrate. These substrates typically consist of a fluorophore molecule whose fluorescent properties are masked or "quenched." Enzymatic action, such as cleavage of a specific bond, unmasks the fluorophore, resulting in a significant increase in fluorescence emission upon excitation at the appropriate wavelength. The high sensitivity of these assays allows for the use of low concentrations of enzymes and substrates, making them cost-effective and suitable for miniaturized formats.[2][3]

Core Principles and Mechanisms

The fundamental principle behind fluorogenic enzyme assays is the enzyme-catalyzed conversion of a substrate with low fluorescence to a product with high fluorescence. This can be achieved through several mechanisms, the most common of which are direct enzymatic cleavage of a non-fluorescent substrate to release a fluorescent molecule, and Förster Resonance Energy Transfer (FRET).

Enzymatic Cleavage of Fluorogenic Substrates

In this straightforward approach, a fluorophore is chemically modified with a group that quenches its fluorescence. This quenching group also serves as the recognition site for the enzyme. When the enzyme cleaves the bond between the fluorophore and the quenching group, the fluorophore is released, and its fluorescence is restored.

Commonly used fluorophores in these types of assays include:

-

Coumarin derivatives: 4-methylumbelliferone (4-MU) is a widely used fluorophore that exhibits blue fluorescence upon release. Substrates like 4-methylumbelliferyl phosphate (MUP) and 4-methylumbelliferyl-β-D-galactoside are used to assay phosphatases and β-galactosidase, respectively.[1][5]

-

Resorufin derivatives: These substrates yield a highly fluorescent product, resorufin, with longer excitation and emission wavelengths, which can reduce interference from autofluorescence in biological samples.[6]

-

Fluorescein and Rhodamine derivatives: These offer even greater sensitivity and are used in a variety of assays, including those for proteases and glycosidases.[7][8]

Förster Resonance Energy Transfer (FRET)

FRET-based assays are particularly useful for studying proteases.[9] In this design, a substrate, typically a peptide, is labeled with a donor fluorophore and an acceptor molecule (quencher) at its two ends.[10] When the donor and acceptor are in close proximity (typically 1-10 nm), the energy from the excited donor is transferred non-radiatively to the acceptor, quenching the donor's fluorescence.[1][10] When a protease cleaves the peptide substrate, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence.[9][11]

Data Presentation and Interpretation

Quantitative data from fluorogenic enzyme assays are crucial for understanding enzyme kinetics and for evaluating the performance of high-throughput screens. Key parameters include Michaelis-Menten constants (Km and Vmax), signal-to-background ratio, and the Z'-factor.

Enzyme Kinetic Parameters

Fluorogenic assays are well-suited for determining an enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[12][13] Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate.[14] Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.[14] These parameters are essential for characterizing enzyme function and for studying the mechanism of enzyme inhibitors.[12]

| Enzyme | Substrate | Km (µM) | Vmax (relative units/min) | Reference |

| Alkaline Phosphatase | 4-Methylumbelliferyl phosphate (MUP) | 20-100 | Varies with enzyme conc. | [5] |

| β-Glucuronidase | 4-Methylumbelliferyl-β-D-glucuronide | 50-200 | Varies with enzyme conc. | [4] |

| Caspase-3 | Ac-DEVD-AMC | 10-50 | Varies with enzyme conc. | [15] |

| Chymotrypsin | Suc-AAPF-AMC | 50-150 | Varies with enzyme conc. | [16] |

Table 1: Representative Michaelis-Menten constants for various enzymes using fluorogenic substrates.

Assay Performance Metrics for High-Throughput Screening

In the context of HTS, several metrics are used to evaluate the quality and reliability of a fluorogenic enzyme assay.

-

Signal-to-Background (S/B) Ratio: This is the ratio of the signal produced in the presence of an active enzyme to the signal in its absence (background).[17][18] A high S/B ratio is desirable as it indicates a large dynamic range for the assay.

-

Signal-to-Noise (S/N) Ratio: This metric takes into account the variability of the background signal and is a measure of the confidence with which a signal can be distinguished from the background noise.[19][20]

-

Z'-Factor: The Z'-factor is a statistical parameter that is widely used to quantify the suitability of an HTS assay.[21] It takes into account both the dynamic range of the assay (the difference between the means of the positive and negative controls) and the data variation associated with these controls.[22] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[23][24]

| Assay Type | Signal-to-Background (S/B) | Z'-Factor | Typical Application |

| Phosphatase Assay (MUP) | >50 | >0.7 | HTS for inhibitors |

| Protease Assay (FRET) | 10-30 | >0.6 | Drug discovery |

| Glycosidase Assay (MUG) | >100 | >0.8 | Enzyme discovery |

Table 2: Typical performance metrics for different fluorogenic enzyme assays in HTS format.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data from fluorogenic enzyme assays. Below are example protocols for a generic protease assay and a FRET-based protease assay.

General Fluorogenic Protease Assay Protocol

This protocol describes a general method for measuring protease activity using a fluorogenic casein substrate.

Materials:

-

Protease of interest

-

FITC-Casein Substrate solution

-

Incubation Buffer (e.g., Tris-HCl, pH 7.5)

-

Trichloroacetic acid (TCA) solution

-

Assay Buffer (e.g., Tris-HCl, pH 8.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the protease in Incubation Buffer.

-

In a microcentrifuge tube, combine the protease solution with the FITC-Casein Substrate.

-

For a negative control, substitute the protease solution with Incubation Buffer.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes), protected from light.[25]

-

Stop the reaction by adding TCA solution to precipitate the undigested substrate.[3]

-

Incubate at 37°C for 30 minutes.[3]

-

Centrifuge the tubes to pellet the precipitated substrate.[25]

-

Carefully transfer the supernatant, containing the fluorescent fragments, to a new tube.

-

Dilute the supernatant with Assay Buffer and transfer to a 96-well black microplate.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[26]

FRET-Based Protease Assay Protocol

This protocol outlines a continuous assay for monitoring protease activity using a FRET-based peptide substrate.

Materials:

-

Protease of interest

-

FRET peptide substrate (e.g., with a donor like EDANS and a quencher like DABCYL)[9]

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, containing NaCl and a detergent like Brij-35)

-

96-well black microplate

-

Fluorescence microplate reader with kinetic reading capabilities

Procedure:

-

Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).

-

Dilute the FRET substrate to the desired final concentration in Assay Buffer.

-

Prepare serial dilutions of the protease in Assay Buffer.

-

In a 96-well black microplate, add the protease solution to the wells.

-

To initiate the reaction, add the diluted FRET substrate to each well.

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at the donor's emission wavelength (e.g., Ex: ~340 nm, Em: ~490 nm for EDANS).[9]

-

The rate of increase in fluorescence is proportional to the protease activity.

Conclusion

Fluorogenic enzyme assays represent a versatile and highly sensitive platform for the study of enzyme kinetics and for high-throughput screening in drug discovery. Their real-time nature, coupled with their adaptability to miniaturized formats, makes them an indispensable tool for modern research. A thorough understanding of the underlying principles, careful experimental design, and appropriate data analysis are paramount to leveraging the full potential of these powerful assays. By following well-defined protocols and utilizing appropriate performance metrics, researchers can obtain high-quality, reproducible data to advance their scientific and drug development endeavors.

References

- 1. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. youtube.com [youtube.com]

- 4. Mechanism of the hydrolysis of 4-methylumbelliferyl-beta-D-glucoside by germinating and outgrowing spores of Bacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-gel protein phosphatase assay using fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. eurogentec.com [eurogentec.com]

- 8. Development of novel assays for proteolytic enzymes using rhodamine-based fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]

- 10. bachem.com [bachem.com]

- 11. researchgate.net [researchgate.net]

- 12. A quantitative continuous enzyme assay of intramolecularly-quenched fluorogenic phospholipase substrates for molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 14. Untitled Document [ucl.ac.uk]

- 15. scbt.com [scbt.com]

- 16. scbt.com [scbt.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Metrics for Comparing Instruments and Assays [moleculardevices.com]

- 20. horiba.com [horiba.com]

- 21. Z-factor - Wikipedia [en.wikipedia.org]

- 22. assay.dev [assay.dev]

- 23. bmglabtech.com [bmglabtech.com]

- 24. researchgate.net [researchgate.net]

- 25. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Application Notes and Protocols for Lys-Pro-AMC in a 96-Well Plate Format

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-Pro-7-amido-4-methylcoumarin (Lys-Pro-AMC) is a fluorogenic substrate utilized for the sensitive detection of dipeptidyl peptidase activity in a 96-well plate format. This substrate is particularly useful for assaying Dipeptidyl Peptidase II (DPP-II) and Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. These enzymes are serine proteases that cleave N-terminal dipeptides from polypeptides and are implicated in various physiological processes, including glucose metabolism and immune regulation. Consequently, they are significant targets in drug discovery, particularly for type 2 diabetes and autoimmune diseases.